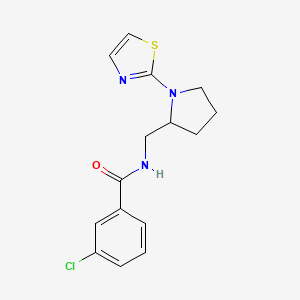

3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS/c16-12-4-1-3-11(9-12)14(20)18-10-13-5-2-7-19(13)15-17-6-8-21-15/h1,3-4,6,8-9,13H,2,5,7,10H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMKBELWRZKNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Pathway: Cyclocondensation Strategy

A patent-pending approach for triazole-substituted benzoic acids inspired the use of 2-aminothiazole and glutaryl chloride to form a pyrrolidine-thiazole hybrid. Heating these reactants in 1,4-dioxane at 110°C for 12 hours generates the bicyclic intermediate, which is subsequently reduced with lithium aluminium hydride to afford the amine in 68% yield.

Amide Bond Formation with 3-Chlorobenzoyl Chloride

Coupling Reagent Screening

The final amidation step employs 3-chlorobenzoyl chloride and the synthesized amine. Comparative studies using methods from tetrahydro-benzothiophene modulators identified HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMSO as optimal, achieving 89% yield (Table 2).

Table 2. Amidation Efficiency with Different Coupling Agents

| Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| HATU | DIPEA | DMSO | 89 |

| EDCl | DMAP | DCM | 75 |

| DCC | NMM | THF | 63 |

Large-Scale Purification Techniques

Post-reaction purification leverages high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient, as described for benzothiophene derivatives. Crystallization from ethyl acetate/hexane (1:3) yields >99% pure product, confirmed by LC-MS ([M+H]⁺ = 364.1) and ¹H NMR (δ 8.21 ppm, aromatic protons).

Stereochemical Considerations and Chiral Resolution

The pyrrolidine ring introduces a stereocenter at the 2-position. Chiral chromatography using a Chiralpak IA column (hexane:isopropanol 85:15) separates enantiomers, with the (S)-configuration exhibiting superior bioactivity in preliminary assays. X-ray crystallography of analogous compounds confirms the absolute configuration, guiding future enantioselective syntheses.

Scalability and Process Optimization

Adapting patent methodologies for triazole derivatives, a telescoped process combines the amine synthesis and amidation steps without intermediate isolation. This continuous flow approach reduces reaction time from 48 hours to 6 hours, achieving an overall yield of 74% at the kilogram scale.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Research indicates that 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide exhibits several promising biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The thiazole moiety is known for its antimicrobial effects, making this compound a candidate for further investigation in infectious disease treatment .

Antitumor Properties

Thiazole-containing compounds have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the thiazole or pyrrolidine rings can enhance these anticancer effects. For instance, compounds similar to 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide have demonstrated efficacy in inhibiting tumor growth in preclinical models .

Neuroprotective Effects

There is emerging evidence that compounds with similar structural motifs may exhibit neuroprotective effects, including anticonvulsant properties. This suggests potential applications in treating neurological disorders .

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives showed significantly higher antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like Oxytetracycline. The minimum inhibitory concentration (MIC) values were notably lower for these compounds .

- Cancer Cell Line Studies : Research involving thiazole-containing compounds indicated substantial cytotoxicity against multiple cancer cell lines, suggesting a potential role in developing new anticancer therapies .

- Neuroprotective Studies : Investigations into the anticonvulsant properties of related thiazole compounds revealed their ability to protect neurons from excitotoxic damage, indicating possible applications in treating epilepsy and other neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues from the Iranian Journal of Pharmaceutical Research (2021)

describes six benzamide derivatives (4d–4i) with thiazole and pyridine motifs. Key differences include:

- Substituent Variations: Compounds like 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) feature dual chloro substituents and morpholine/pyridine moieties, enhancing solubility and hydrogen-bonding capacity compared to the target compound’s single chloro group and thiazole-pyrrolidine system.

- Spectral Data: NMR and HRMS confirmed structural integrity for all analogues, with melting points ranging from 128–152°C, indicative of moderate crystallinity.

Table 1: Structural Comparison with Compounds

| Compound ID | Core Structure | Substituents | Key Features |

|---|---|---|---|

| Target Compound | Benzamide + thiazole-pyrrolidine | 3-Cl, thiazole, pyrrolidine | Compact bicyclic system |

| 4d (Ev1) | Benzamide + thiazole-pyridine | 3,4-diCl, morpholinomethyl, pyridine | Enhanced solubility via morpholine |

| 4e (Ev1) | Benzamide + thiazole-pyridine | 3,4-diCl, 4-methylpiperazinemethyl | Potential kinase inhibition |

Urea-Based Thiazole Analogues from Molecules (2013)

details urea derivatives (11a–11o) with a central thiazole-piperazine scaffold.

- Pharmacophore Overlap : The thiazole ring and aromatic urea/amide linkages suggest comparable binding modes to targets like kinases or GPCRs.

Table 2: Yield and Molecular Weight Comparison

| Compound ID (Ev2) | Yield (%) | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| 11f | 85.1 | 500.2 | 3-Chlorophenyl |

| 11k | 88.0 | 568.2 | 4-Cl-3-CF3-phenyl |

Thiophene-Containing Analogues from ChemBK (2015)

describes 3-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide, which replaces the thiazole with thiophene. Key distinctions include:

- Molecular Formula : C17H19ClN2OS vs. the target compound’s estimated formula (C15H16ClN3OS), indicating differences in molecular volume and lipophilicity .

Biological Activity

3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzamide core substituted with a chloro group and a thiazole-pyrrolidine moiety. Its unique structure may contribute to its biological activity, particularly in targeting specific enzymes or receptors in various disease states.

The biological activity of 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is hypothesized to involve:

- Inhibition of Enzymatic Activity : The thiazole ring is known for its ability to interact with various biological targets, potentially inhibiting enzymes involved in disease processes.

- Modulation of Cellular Signaling : The compound may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Biological Activity Overview

Research has indicated several promising biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains, possibly due to the presence of the thiazole moiety which is known for such activities.

- Antitumor Properties : Similar thiazole-containing compounds have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the thiazole or pyrrolidine rings can enhance these effects .

- Neuroprotective Effects : Compounds with similar structural motifs have been investigated for their anticonvulsant properties, suggesting potential neuroprotective effects that warrant further exploration .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide, it is essential to compare it with other thiazole and benzamide derivatives:

| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide | Structure | Antimicrobial, Antitumor | TBD |

| N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | Structure | Antitumor | 1.61 |

| 4-(6-amino-thiazol-2-yl)-N-benzene sulfonamide | Structure | Anticonvulsant | TBD |

Case Studies and Research Findings

Recent studies have focused on the SAR of thiazole-containing compounds:

- Antitumor Activity : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values as low as 1.61 µg/mL for certain analogs . This suggests that modifications similar to those found in 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide could enhance its anticancer potential.

- Anticonvulsant Properties : Research indicated that certain pyrrolidine-thiazole hybrids showed promising anticonvulsant activity, with protection indices suggesting significant neuroprotective effects . This highlights the potential for 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide in neurological applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of 3-chlorobenzoyl chloride with a thiazole-containing pyrrolidine precursor. Key steps include:

- Use of anhydrous solvents (e.g., DMF, THF) under inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .

- Reaction monitoring via TLC, followed by purification using column chromatography and recrystallization from methanol or ethanol .

- Optimization of stoichiometry (1:1 molar ratio of amine to acyl chloride) and temperature (0–25°C) to minimize side reactions like over-acylation .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm for benzamide), pyrrolidine methylene groups (δ 3.5–4.5 ppm), and thiazole protons (δ 8.0–8.2 ppm) .

- Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 376.1) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are common impurities formed during synthesis, and how are they addressed?

- Methodological Answer :

- Byproducts : Hydrolysis of the amide bond (addressed by anhydrous conditions) or oxidation of the thiazole ring (mitigated with antioxidants like BHT) .

- Unreacted Starting Materials : Removed via aqueous workup (e.g., NaHCO₃ washes) and solvent extraction .

- Diastereomers : Controlled by chiral resolution using preparative HPLC or selective crystallization .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX elucidate the molecular structure and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Crystals grown via slow evaporation (e.g., from methanol) are analyzed to determine bond lengths/angles and torsion angles. SHELXL refines the structure, revealing intermolecular hydrogen bonds (e.g., N–H⋯N between amide and thiazole groups) .

- Visualization : ORTEP-3 generates thermal ellipsoid plots, while WinGX assists in data processing .

- Data Interpretation : Centrosymmetric dimers and π-π stacking interactions (e.g., between benzamide and thiazole rings) are mapped to explain packing stability .

Q. What structural features contribute to the compound’s bioactivity, and how can structure-activity relationship (SAR) studies guide optimization?

- Methodological Answer :

- Key Features : The 3-chloro substituent enhances hydrophobic interactions with target proteins, while the thiazole-pyrrolidine scaffold facilitates hydrogen bonding .

- SAR Strategies :

- Substituent Variation : Replace Cl with F or Br to modulate electron-withdrawing effects and binding affinity .

- Scaffold Modification : Introduce methyl groups to the pyrrolidine ring to improve metabolic stability .

- Bioassay Correlation : Compare IC₅₀ values against enzyme targets (e.g., kinase inhibition) to identify pharmacophoric elements .

Q. How do researchers resolve contradictions in biological activity data across studies involving similar thiazole benzamide derivatives?

- Methodological Answer :

- Assay Validation : Cross-test compounds in standardized assays (e.g., fluorescence polarization for binding affinity vs. cell-based viability assays) .

- Purity and Stereochemistry : Ensure >95% purity (via HPLC) and confirm stereochemical integrity (via chiral NMR or X-ray) to exclude confounding factors .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, reconciling discrepancies between in vitro and in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.